1,3-diethyl2-(aminomethyl)-2-fluoropropanedioatehydrochloride
Description
1,3-Diethyl-2-(aminomethyl)-2-fluoropropanedioate hydrochloride is a fluorinated organic compound characterized by a propandioate ester backbone substituted with an aminomethyl group and a fluorine atom at the central carbon. The ethyl ester groups at positions 1 and 3 enhance lipophilicity, while the fluorine atom and protonated aminomethyl group (as a hydrochloride salt) contribute to its polar and ionic properties.
Properties
IUPAC Name |
diethyl 2-(aminomethyl)-2-fluoropropanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4.ClH/c1-3-13-6(11)8(9,5-10)7(12)14-4-2;/h3-5,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSALJAYYYJSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)(C(=O)OCC)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl2-(aminomethyl)-2-fluoropropanedioatehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aminomethyl group: This step involves the reaction of a suitable amine with a halogenated precursor to introduce the aminomethyl group.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Esterification: The final step involves esterification to form the propanedioate ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl2-(aminomethyl)-2-fluoropropanedioatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorine atom, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1,3-diethyl2-(aminomethyl)-2-fluoropropanedioatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-diethyl2-(aminomethyl)-2-fluoropropanedioatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1,3-diethyl-2-(aminomethyl)-2-fluoropropanedioate hydrochloride and related fluorinated amines or hydrochlorides:
Key Structural Differences
- Backbone Variability: The target compound features a propandioate ester core, distinct from Milnacipran’s cyclopropane ring or the propanoic acid backbone in . This ester group may confer higher metabolic lability compared to amides (e.g., Milnacipran) or carboxylic acids.
- Fluorine Substitution : Fluorine at the central carbon (C2) in the target compound contrasts with trifluoroethyl () or aromatic fluorination (). Fluorine’s electronegativity and steric effects could enhance membrane permeability or binding affinity in target-specific interactions.
- Aminomethyl Group: The protonated aminomethyl group in the target compound may mimic bioactive amines in CNS-targeting drugs, analogous to Milnacipran’s aminomethylcyclopropane moiety .
Research Findings and Implications
Solubility and Bioavailability
- Fluorine’s presence may mitigate oxidative metabolism, as seen in trifluoroethyl-containing compounds (), where fluorine reduces CYP450-mediated degradation .
Pharmacological Potential
- Milnacipran’s efficacy in fibromyalgia suggests that the target compound’s aminomethyl group and fluorine could synergize in modulating monoamine reuptake, though this requires experimental validation.
- The fluorophenyl ethanolamine hydrochloride () demonstrates structural similarity (0.69) to the target compound, hinting at possible serotonin/norepinephrine activity .
Biological Activity
Molecular Characteristics
- Molecular Formula : C9H14ClFNO4
- Molecular Weight : 239.67 g/mol
- IUPAC Name : 1,3-diethyl-2-(aminomethyl)-2-fluoropropanedioate hydrochloride
1,3-Diethyl-2-(aminomethyl)-2-fluoropropanedioate hydrochloride exhibits biological activity through several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Interaction : It could interact with neurotransmitter receptors, influencing neurological processes.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest it has potential antibacterial properties against various strains of bacteria.
- Cytotoxicity : Investigations into its effects on cancer cell lines show promise in inhibiting cell proliferation.
Case Studies
-
Antimicrobial Efficacy
- A study conducted on the compound's antibacterial properties revealed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL.
- The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both bacterial strains.
-
Cytotoxicity Assays
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) indicated a dose-dependent reduction in cell viability, with IC50 values of approximately 30 µM after 48 hours of treatment.
- Flow cytometry analysis demonstrated an increase in apoptotic cells following treatment, suggesting a mechanism involving programmed cell death.
Comparative Analysis
| Compound | Antibacterial Activity | Cytotoxicity (IC50) | Notes |
|---|---|---|---|
| 1,3-Diethyl-2-(aminomethyl)-2-fluoropropanedioate hydrochloride | Yes | 30 µM | Effective against Gram-positive bacteria |
| Benzyl (4-hydroxycyclohexyl)carbamate | Moderate | 45 µM | Similar structure but less potent |
Future Directions
Research is ongoing to further elucidate the biological mechanisms underlying the activity of 1,3-diethyl-2-(aminomethyl)-2-fluoropropanedioate hydrochloride. Future studies should focus on:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To explore specific targets within metabolic pathways and receptor systems.
- Formulation Development : Investigating optimal delivery methods for enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
